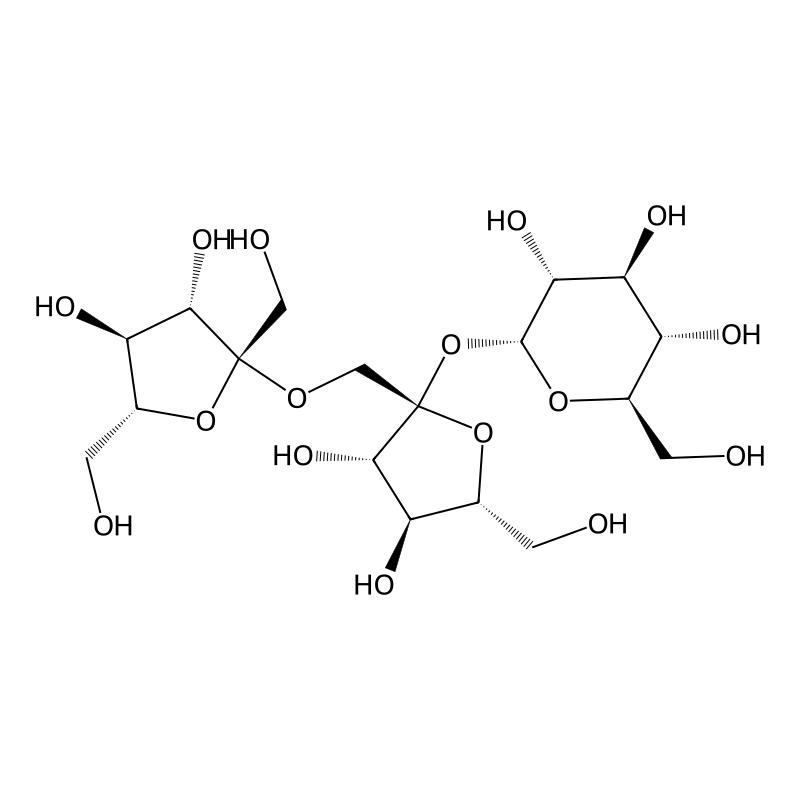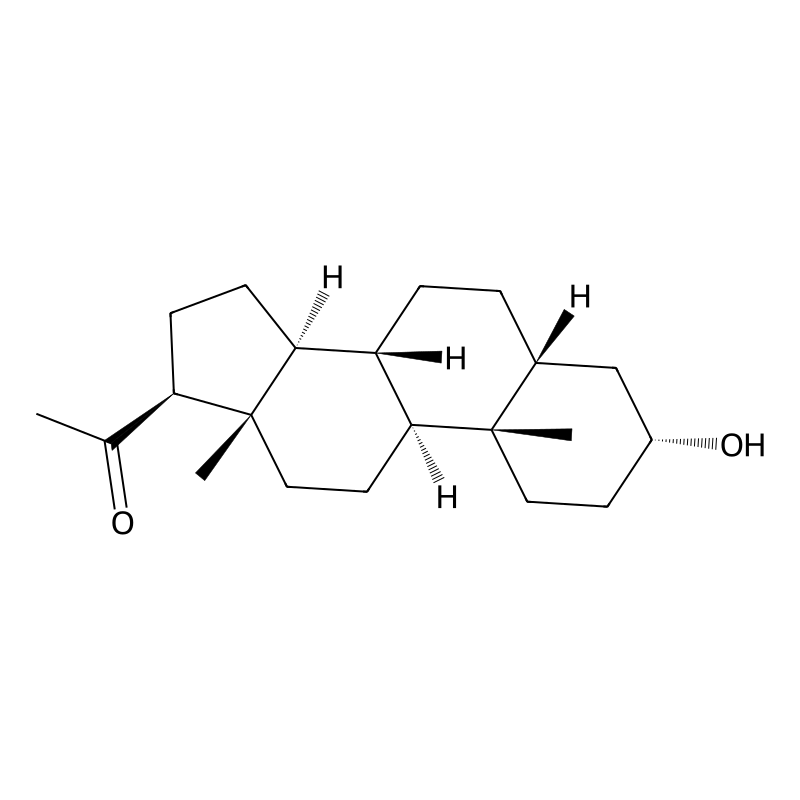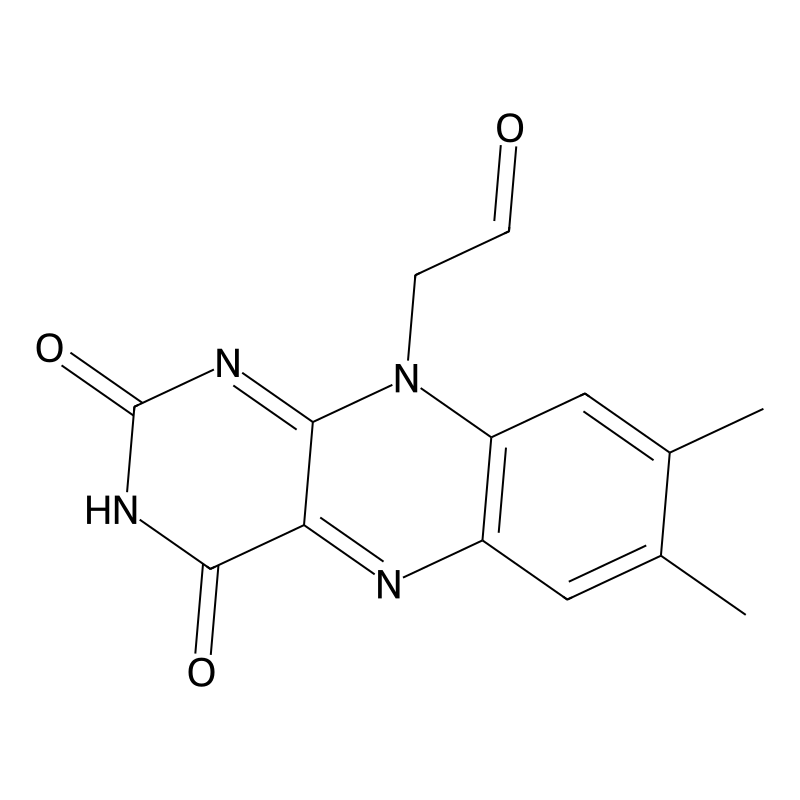1-Kestose

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Canonical SMILES
Isomeric SMILES
Description
1-Kestose is a natural product found in Arctium umbrosum, Daphnia pulex, and other organisms with data available.
1-Kestose is a trisaccharide that belongs to the family of fructooligosaccharides, primarily composed of two fructose units and one glucose unit. Structurally, it is formed when a fructose molecule is linked to sucrose through a β-(2→1) glycosidic bond, resulting in the chemical formula C₁₈H₃₂O₁₆ . This compound is prevalent in various plant sources, including sugar cane, honey, and certain root vegetables. It plays a significant role in the plant's carbohydrate metabolism and is recognized for its prebiotic properties, which can positively influence gut health by promoting beneficial bacteria growth.
1-Kestose is synthesized through enzymatic transfructosylation reactions, where enzymes such as β-fructofuranosidase catalyze the transfer of fructosyl units from sucrose to produce 1-kestose . The general reaction can be represented as follows:
In addition to its synthesis, 1-kestose can undergo hydrolysis under acidic or enzymatic conditions, leading to the release of its constituent monosaccharides (fructose and glucose) and potentially forming other oligosaccharides .
1-Kestose exhibits notable biological activities, particularly as a prebiotic. It selectively stimulates the growth of beneficial gut bacteria such as Bifidobacterium species and Faecalibacterium prausnitzii, which are associated with improved gut health and anti-inflammatory effects . Studies have shown that its consumption can enhance butyrate production—a short-chain fatty acid crucial for gut health—thereby contributing to metabolic regulation and immune system modulation .
Furthermore, 1-kestose has been linked to improved glucose metabolism in animal studies, indicating potential benefits for managing conditions like type 2 diabetes . Its prebiotic properties also suggest it may help alleviate symptoms associated with atopic dermatitis by modulating gut microbiota composition .
The industrial production of 1-kestose typically involves the enzymatic transfructosylation of sucrose using β-fructofuranosidase derived from fungi such as Aspergillus niger. Optimal conditions for this process include specific pH levels (around 5.0-6.0), temperatures (45-50°C), and substrate concentrations (ranging from 100 to 800 g/L) to maximize yield while minimizing sucrose hydrolysis .
The synthesis can be summarized in the following steps:
- Substrate Preparation: Sucrose is dissolved in an aqueous medium.
- Enzyme Addition: β-fructofuranosidase is introduced to facilitate transfructosylation.
- Reaction Conditions: The mixture is incubated under controlled temperature and pH.
- Product Recovery: Post-reaction, 1-kestose is purified from the mixture using techniques like activated charcoal treatment or chromatography.
1-Kestose has various applications across food and pharmaceutical industries:
- Prebiotic Ingredient: Used in functional foods and dietary supplements to promote gut health.
- Food Additive: Enhances texture and sweetness in low-calorie food products.
- Nutraceuticals: Explored for potential therapeutic benefits in metabolic disorders due to its effects on gut microbiota.
Additionally, its ability to foster beneficial bacteria makes it a candidate for developing next-generation probiotics aimed at improving digestive health .
Several compounds are structurally related to 1-kestose, including:
- Nystose: A tetrasaccharide composed of three fructose units and one glucose unit. It has a higher degree of polymerization compared to 1-kestose and exhibits similar prebiotic effects but is less efficiently utilized by certain beneficial bacteria.
- 6-Kestose: A longer-chain fructooligosaccharide containing multiple fructose residues. While it shares some prebiotic properties with 1-kestose, it may not be as effective in promoting specific beneficial bacteria due to its larger size.
- Inulin: A polysaccharide composed of numerous fructose units. Although it serves as a prebiotic, its longer chain length may limit its fermentation efficiency compared to shorter oligosaccharides like 1-kestose.
Comparison TableCompound Degree of Polymerization Prebiotic Effect Utilization by Probiotics 1-Kestose 2 High Excellent Nystose 3 Moderate Good 6-Kestose >3 Moderate Variable Inulin >10 High Limited
| Compound | Degree of Polymerization | Prebiotic Effect | Utilization by Probiotics |
|---|---|---|---|
| 1-Kestose | 2 | High | Excellent |
| Nystose | 3 | Moderate | Good |
| 6-Kestose | >3 | Moderate | Variable |
| Inulin | >10 | High | Limited |








